molecular formula C17H32N2O3 B12448591 N-(3-butoxypropyl)-N'-cyclohexylbutanediamide

N-(3-butoxypropyl)-N'-cyclohexylbutanediamide

Katalognummer: B12448591
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: FRWZYHFJCFNKNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-butoxypropyl)-N’-cyclohexylbutanediamide is an organic compound with a complex structure that includes both butoxypropyl and cyclohexyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-N’-cyclohexylbutanediamide typically involves the reaction of cyclohexylamine with a butoxypropyl derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(3-butoxypropyl)-N’-cyclohexylbutanediamide may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to maintain the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-butoxypropyl)-N’-cyclohexylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-butoxypropyl)-N’-cyclohexylbutanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-butoxypropyl)-N’-cyclohexylbutanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3-butoxypropyl)-N’-cyclohexylbutanediamide include other butoxypropyl and cyclohexyl derivatives. Examples include:

  • N-(3-butoxypropyl)-3-chlorobenzamide
  • N-(3-butoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
  • N-(3-butoxypropyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-butoxypropyl)-N’-cyclohexylbutanediamide is unique due to its specific combination of butoxypropyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Eigenschaften

Molekularformel

C17H32N2O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

N-(3-butoxypropyl)-N'-cyclohexylbutanediamide

InChI

InChI=1S/C17H32N2O3/c1-2-3-13-22-14-7-12-18-16(20)10-11-17(21)19-15-8-5-4-6-9-15/h15H,2-14H2,1H3,(H,18,20)(H,19,21)

InChI-Schlüssel

FRWZYHFJCFNKNT-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCCCNC(=O)CCC(=O)NC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.